molecular formula C3H7NO4S B074197 L-Cysteinesulfinic acid CAS No. 1115-65-7

L-Cysteinesulfinic acid

Cat. No. B074197
CAS RN: 1115-65-7
M. Wt: 153.16 g/mol
InChI Key: ADVPTQAUNPRNPO-REOHCLBHSA-N
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Description

L-Cysteinesulfinic acid is a key intermediate in the biosynthesis of taurine from cysteine and plays a significant role in various biological processes. It is involved in the conversion of L-cysteine in the presence of oxygen, reduced pyridine nucleotide, Fe2+, and enzymes from liver cytoplasm. The reaction does not involve dehydrogenation steps as both oxygen atoms in the sulfinyl group originate from molecular O2 (Lombardini, Singer, & Boyer, 1969).

Synthesis Analysis

Synthesis of L-cysteinesulfinic acid and its derivatives can be complex. Techniques such as native chemical ligation combined with desulfurization have been applied to synthesize peptides and proteins without cysteine residues, which indirectly relate to the manipulation of cysteine and its sulfinic forms (Yan & Dawson, 2001).

Molecular Structure Analysis

The structure of L-cysteinesulfinic acid involves a sulfinic acid group (-SO2H) attached to the cysteine molecule. This structure contributes to its chemical and physical properties and makes it a significant intermediate in metabolic pathways.

Chemical Reactions and Properties

L-cysteinesulfinic acid undergoes various metabolic processes, including oxidation to cysteic acid and transamination with α-ketoglutarate. These reactions reveal its dynamic role in metabolism and its interaction with other biochemicals (Kearney & Singer, 1953).

Scientific Research Applications

1. Natural Product Biosynthesis

  • Application Summary: L-Cysteine is a highly reactive amino acid that is modified into a variety of chemical structures, including cysteine sulfinic acid in human metabolic pathways, and sulfur-containing scaffolds of amino acids, alkaloids, and peptides in natural product biosynthesis .
  • Methods of Application: The modification enzymes responsible for these cysteine-derived compounds, metalloenzymes, constitute an important family of enzymes that catalyze a wide variety of reactions . Understanding their reaction mechanisms is important for the biosynthetic production of cysteine-derived natural products .
  • Results or Outcomes: This application has led to the discovery of mononuclear non-heme iron (NHI) enzymes, dinuclear NHI enzymes, and radical-SAM enzymes involved in unusual cysteine modifications in natural product biosynthesis .

2. Fluorescence Measurement of Cysteine Oxidation

  • Application Summary: L-Cysteinesulfinic acid monohydrate has been used in the fluorescence measurement of cysteine oxidation .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of L-Cysteinesulfinic acid monohydrate in fluorescence measurements .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

3. Cardiovascular Function Regulation

  • Application Summary: Cysteinesulfinic acid (CSA), also called 3-sulfinoalanine, is synthesized by the conversion of sulfur to sulfinic acid in cysteine by the enzyme cysteine dioxygenase (CDO). CSA is a putative excitatory amino acid (EAA) with neurotransmitter functionality. It also regulates cardiovascular functions .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of L-Cysteinesulfinic acid in cardiovascular function regulation .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

4. Metabotropic Glutamate Receptor Agonist

  • Application Summary: L-Cysteinesulfinic acid is an effective agonist for metabotropic glutamate receptors (mGluRs), acting on mGluR1, mGluR5, mGluR2, mGluR4, mGluR6, and mGluR8 .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of L-Cysteinesulfinic acid as an agonist for metabotropic glutamate receptors .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

5. Solution Phase Peptide Synthesis

  • Application Summary: L-Cysteinesulfinic acid is used in solution phase peptide synthesis .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of L-Cysteinesulfinic acid in solution phase peptide synthesis .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

6. Metabotropic Glutamate Receptor Agonist

  • Application Summary: L-Cysteinesulfinic acid is an effective agonist for metabotropic glutamate receptors (mGluRs), acting on mGluR1, mGluR5, mGluR2, mGluR4, mGluR6, and mGluR8 .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of L-Cysteinesulfinic acid as an agonist for metabotropic glutamate receptors .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Safety And Hazards

L-Cysteinesulfinic acid is classified as an eye irritant and skin irritant . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

(2R)-2-amino-3-sulfinopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO4S/c4-2(3(5)6)1-9(7)8/h2H,1,4H2,(H,5,6)(H,7,8)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVPTQAUNPRNPO-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)S(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862546
Record name L-Cysteinesulfinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Sulfinoalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000996
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

L-Cysteinesulfinic acid

CAS RN

1115-65-7
Record name L-Cysteinesulfinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1115-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cysteinesulfinic acid, L-
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Record name 3-sulfino-L-alanine
Source DrugBank
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Record name L-Cysteinesulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-sulphino-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.935
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Record name CYSTEINESULFINIC ACID, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56X032NVQL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Sulfinoalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000996
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
293
Citations
TP Singer, EB Kearney - Archives of Biochemistry and Biophysics, 1956 - Elsevier
1. Homogenates and soluble extracts of rat liver mitochondrial acetone powder catalyze the rapid, coupled oxidation of cysteinesulfinate (CSA) and fumarate (or malate) to yield pyruvate…
Number of citations: 124 www.sciencedirect.com
TP Singer, EB Kearney - Biochimica et Biophysica Acta, 1953 - Elsevier
… L-Cysteinesulfinic dehydrogenase, the enzyme which catalyzes the dehydrogenation of L-cysteinesulfinic acid, requires a coenzyme for activity. The coenzyme requirement is not …
Number of citations: 11 www.sciencedirect.com
J Darkwa, R Olojo, E Chikwana… - The Journal of Physical …, 2004 - ACS Publications
… We intend to report, in this article, the oxidation of l-cysteine, cystine, and l-cysteinesulfinic acid by chlorite ions. This study should enable us to evaluate the physiologically relevant …
Number of citations: 64 pubs.acs.org
K Kuriyama, Y Tanaka - Methods in enzymology, 1987 - Elsevier
… L-Cysteinesulfinic acid is a key intermediate in the biosynthesis of taurine from cysteine. Cysteic acid is another important intermediate in taurine biosynthesis from cysteinesulfinic acid …
Number of citations: 4 www.sciencedirect.com
T Ubuka - Methods in Enzymology, 1987 - Elsevier
Publisher Summary Sulfite and thiosulfate are important metabolites of cysteine sulfur in animals. The chapter describes the method that utilizes S-(2-amino-2-carboxy- ethylsulfonyl)-L-…
Number of citations: 6 www.sciencedirect.com
S Maione, J Leyva, E Palazzo, L Stella… - Journal of …, 1998 - journals.lww.com
… L-Cysteinesulfinic acid (CSA) involvement in modulating periaqueductal gray (PAG) pressor … L-Cysteinesulfinic acid (CSA) is an endogenous amino acid structurally similar to glutamate …
Number of citations: 4 journals.lww.com
EB Kearney, TP Singer - Biochimica et Biophysica Acta, 1953 - Elsevier
… A soluble enzyme preparation, obtained from Proteus vulgaris by ultrasonic disintegration, in the presence of suitable cofactors, catalyzes the rapid oxidation of L-cysteinesulfinic acid. …
Number of citations: 57 www.sciencedirect.com
T Ubuka, J Ohta, WB Yao, T Abe, T Teraoka… - Amino Acids, 1992 - Springer
… L-Cysteinesulfinic acid (Ubuka et al., 1982), ammonium 3-mercaptopyruvate (Kun, 1957) and … on the sulfate formation in rat liver mitochondria in the presence of L-cysteinesulfinic acid a …
Number of citations: 60 link.springer.com
A Wainer - Biochimica et Biophysica Acta (BBA)-General Subjects, 1965 - Elsevier
… Mitochondrial and microsomal fractions demonstrated no synthesis of [ssS lcysteinesulfinic acid and virtually complete recovery of added cysteinesulfinic acid was obtained. Whole liver …
Number of citations: 32 www.sciencedirect.com
B Jollès‐Bergeret - European Journal of Biochemistry, 1969 - Wiley Online Library
… DL-homocysteic acid, L-cysteinesulfinic acid, taurine were obtained from Calbiochem, L-cysteic acid from Sigma. L- and DL-homocysteinesulfinic acid were prepared in the laboratory [S…
Number of citations: 14 febs.onlinelibrary.wiley.com

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